molecular formula C20H18N2O2 B2489802 N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-25-1

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2489802
CAS No.: 478249-25-1
M. Wt: 318.376
InChI Key: WQRFTCVYWCUMGV-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-methylbenzoyl chloride with N-benzyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Medicine: The compound may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it can interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methyl-4-nitroaniline
  • N-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides
  • N-benzyl-2-methyl-4-nitroaniline

Uniqueness

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is unique due to its specific structural features, such as the presence of both benzyl and 2-methylbenzoyl groups attached to the pyrrole ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14-7-5-6-10-17(14)19(23)16-11-18(21-13-16)20(24)22-12-15-8-3-2-4-9-15/h2-11,13,21H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRFTCVYWCUMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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